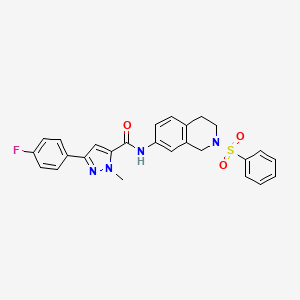

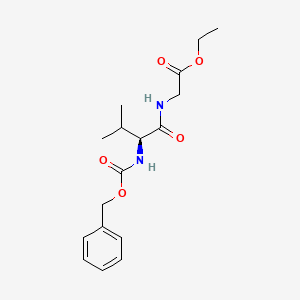

3-(4-fluorophenyl)-1-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

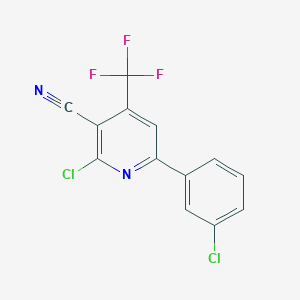

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a phenylsulfonyl group, a tetrahydroisoquinoline ring, and a fluorophenyl group. These groups are common in many biologically active compounds and could potentially confer various properties to the molecule .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It would be composed of several rings, including a pyrazole ring and a tetrahydroisoquinoline ring, attached to various other groups. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions it’s exposed to. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, and the phenylsulfonyl group might undergo reactions at the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluorophenyl group could influence its polarity and solubility, and the pyrazole ring could influence its acidity .Scientific Research Applications

Binding Properties and Inhibitory Activity

Research into related compounds, such as 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines, demonstrates their potent and selective inhibition of phenylethanolamine N-methyltransferase (PNMT), a key enzyme in catecholamine synthesis. Molecular modeling studies suggest these compounds' sulfonamide groups can interact favorably with the enzyme, indicating the potential utility of such compounds in modulating catecholamine-related disorders (Grunewald et al., 2006).

Synthesis and Drug Efficacy

The discovery and synthesis of novel pyrazoles for medicinal purposes have been a significant area of research. Studies involving precursors to similar compounds have shown potential in treating various conditions, such as inflammation and cancer, through the inhibition of specific enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase. This research underscores the versatility of pyrazole derivatives in drug development and their synthesis from related compounds (Thangarasu et al., 2019).

Antiproliferative Activities

Studies on pyrazole-sulfonamide derivatives have shown significant in vitro antiproliferative activities against cancer cell lines, suggesting the therapeutic potential of these compounds in cancer treatment. The design and synthesis of these derivatives focus on targeting specific cellular mechanisms, providing a foundation for future research into related compounds (Mert et al., 2014).

Antimicrobial Activity

Sulfonamides and carbamates of related structures have been studied for their antimicrobial potency, showing effectiveness against bacteria and fungi. Such research highlights the potential of these compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Janakiramudu et al., 2017).

properties

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN4O3S/c1-30-25(16-24(29-30)19-7-10-21(27)11-8-19)26(32)28-22-12-9-18-13-14-31(17-20(18)15-22)35(33,34)23-5-3-2-4-6-23/h2-12,15-16H,13-14,17H2,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFQIECZZMAYQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(CCN(C4)S(=O)(=O)C5=CC=CC=C5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-6-tert-butylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2437272.png)

![8-(4-ethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437273.png)

![methyl 4-methoxy-3-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2437283.png)

![Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2437284.png)